molecular formula C7H16N4O2 B7826725 L-Homoarginine CAS No. 13094-78-5

L-Homoarginine

Cat. No.: B7826725
CAS No.: 13094-78-5
M. Wt: 188.23 g/mol
InChI Key: QUOGESRFPZDMMT-YFKPBYRVSA-N
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Description

L-Homoarginine is a non-proteinogenic alpha-amino acid that is structurally similar to arginine, differing by an additional methylene group in its carbon chain. It is also a guanidino derivative of lysine. This compound is the naturally occurring enantiomer and is known for its role in increasing nitric oxide supply and improving endothelial functions in the body .

Preparation Methods

L-Homoarginine can be synthesized from lysine through reactions similar to those in the urea cycle. The primary enzyme involved in its synthesis is ornithine transcarbamylase, which catalyzes the transamination reaction of lysine . Another pathway involves glycine amidinotransferase, which also contributes to the production of this compound .

For industrial production, this compound hydrochloride can be prepared by reacting L-lysine with copper chloride dihydrate to form a di-lysine copper complex, which protects the alpha-amino group. This is followed by carbamide treatment of the omega-amino group to obtain the di-homoarginine copper complex. The final steps involve decopperization, impurity removal, and acidification to yield this compound hydrochloride .

Chemical Reactions Analysis

L-Homoarginine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, particularly involving its guanidino group.

Common reagents used in these reactions include nitric oxide synthase for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

L-Homoarginine increases nitric oxide supply by serving as a substrate for nitric oxide synthase. It also inhibits arginase, an enzyme that competes with nitric oxide synthase for arginine, thereby increasing the bioavailability of arginine and subsequently the production of nitric oxide . This mechanism is crucial for its effects on cardiovascular health and endothelial functions.

Comparison with Similar Compounds

L-Homoarginine is structurally related to arginine and lysine. It is a one-methylene group higher homolog of arginine and a guanidino derivative of lysine . Similar compounds include:

    L-Arginine: A semi-essential amino acid involved in the production of nitric oxide.

    L-Lysine: An essential amino acid used in protein synthesis.

    Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of nitric oxide synthase.

    Symmetric Dimethylarginine (SDMA): Inhibits cellular uptake of arginine.

This compound is unique in its dual role as a substrate for nitric oxide synthase and an inhibitor of arginase, which distinguishes it from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOGESRFPZDMMT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926980
Record name N~6~-Carbamimidoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

156-86-5, 13094-78-5
Record name L-Homoarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-homoarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N~6~-Carbamimidoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOARGININE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213 - 215 °C
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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